3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
One application involves the prediction of inhibition efficiencies of piperidine derivatives, including compounds structurally related to "3-fluoro-4-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide," on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, these studies aim to understand the adsorption behaviors and corrosion inhibition properties of such compounds on various iron surfaces. The research suggests potential applications in materials science, particularly in corrosion prevention technologies (Kaya et al., 2016).
Antimicrobial Activity of Piperidine Derivatives
Another area of application is the synthesis and evaluation of antimicrobial activity. Compounds with the piperidin-4-yl and pyrimidin-2-yl benzenesulfonamide structure have been synthesized and tested against various microbial strains. These studies contribute to the development of new antimicrobial agents, highlighting the compound's potential in addressing antibiotic resistance issues (Desai et al., 2016).
Photodynamic Therapy Applications
The compound's structural relatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. The investigation into substituted zinc(II) phthalocyanines, for example, suggests potential applications in developing new photosensitizers. Such photosensitizers can be crucial in targeting and destroying cancer cells when exposed to specific light wavelengths, demonstrating the compound's relevance in medical research and cancer therapy (Öncül et al., 2022).
Enantioselective Fluorination
In synthetic organic chemistry, derivatives of the compound have been utilized as reagents in enantioselective fluorination reactions. Such reactions are vital for producing chiral molecules with high enantiomeric purity, which is crucial in the pharmaceutical industry for creating drugs with specific biological activities (Yasui et al., 2011).
Cyclooxygenase-2 Inhibition for Anti-Inflammatory Applications
Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has demonstrated COX-2 inhibitory activities. These findings are significant for developing new anti-inflammatory agents, showcasing potential pharmaceutical applications in managing inflammation-related conditions (Pal et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
It is known that similar compounds function as inhibitors of their target proteins . They bind to the active site of the protein, preventing it from carrying out its normal function, which can lead to changes in cellular processes.
Biochemical Pathways
Given that similar compounds target the ret protein, it can be inferred that this compound may affect pathways related to cell growth and differentiation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact the bioavailability of the compound.
Result of Action
Inhibition of the ret protein by similar compounds can lead to changes in cell growth and differentiation . This can have various effects depending on the specific cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target protein . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target protein and the presence of other competing molecules.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-25-16-4-3-14(11-15(16)18)26(23,24)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h2-4,7-8,11,13,21H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCURIFUMHCTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.